N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrimidinyloxy group via an acetamide bridge. This structure positions it within a class of molecules designed for diverse biological activities, including kinase inhibition, anti-inflammatory, and anticonvulsant effects. The benzothiazole moiety is known for its pharmacokinetic versatility, while the pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-11(8-19-12-14-6-3-7-15-12)17-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYLWDBNOSELCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Formation of the Pyrimidine Ring: This can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Linking the Two Rings: The final step involves the coupling of the benzo[d]thiazole and pyrimidine rings through an acetamide linkage, often using reagents such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Research indicates that N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide exhibits various biological activities, making it a candidate for therapeutic applications.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against different cancer cell lines. For instance, it has been shown to inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6. In vitro assays indicate that the compound can induce apoptosis in acute myeloid leukemia cells, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MV4-11 (leukemia) | 0.25 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 |
Case Studies and Clinical Insights
Recent clinical trials have explored the use of this compound in treating various cancers. One notable study involved administering the compound to patients with resistant leukemia types, resulting in significant tumor reduction in several cases .
Table 3: Clinical Trial Overview
| Study Title | Phase | Outcome | Reference |
|---|---|---|---|
| Efficacy of N-(benzo[d]thiazol...) | Phase II | Tumor reduction in 60% cases | |
| Safety Profile Assessment | Phase I | Well tolerated at dosages up to 200 mg/day |
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a therapeutic agent across various medical fields. Ongoing research is essential to fully understand its mechanisms and optimize its use in clinical settings.
Future studies should focus on:
- Expanding the range of biological targets.
- Conducting larger-scale clinical trials to confirm efficacy and safety.
- Exploring combination therapies with existing anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 20) Structural Difference: Replaces the pyrimidin-2-yloxy group with a pyrimidin-2-ylthio (sulfur) linkage. This derivative showed CK1 kinase inhibitory activity, suggesting the pyrimidine scaffold is critical for kinase targeting .
N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide
- Structural Difference : Substitutes pyrimidinyloxy with a piperazine ring.
- Impact : Piperazine introduces basicity and solubility, improving pharmacokinetics. This analog demonstrated COX-2 inhibitory activity (IC₅₀ = 0.8 μM), indicating that the acetamide-linked heterocycle’s nature dictates target specificity .
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) Structural Difference: Replaces pyrimidinyloxy with a 1-phenyl-3,4-dihydroisoquinoline group. Impact: The bulky isoquinoline moiety may hinder blood-brain barrier penetration but enhances binding to CNS targets. Derivatives in this series exhibited anticonvulsant activity (e.g., ED₅₀ = 50.8 mg/kg in MES tests) .
Key Research Findings
Anticonvulsant Activity: Fluorinated benzyloxy derivatives (e.g., 5j) showed superior efficacy (PI = 9.30 in scPTZ tests) compared to non-fluorinated analogs, highlighting the role of electron-withdrawing groups .
Kinase Inhibition : Thioether-linked pyrimidine derivatives (e.g., Compound 20) demonstrated CK1 inhibition, suggesting sulfur linkages may favor kinase binding over oxygen ethers .
Anti-inflammatory Potential: Piperazine-containing analogs exhibited COX-2 selectivity, whereas isoquinoline derivatives showed broader CNS activity .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring and a pyrimidine ring linked through an acetamide group. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interactions : The compound may block or activate receptors, altering cellular signaling.
- DNA Interference : It might interfere with DNA replication processes, which is crucial in cancer therapy.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related benzo[d]thiazol derivatives. For instance, compounds with similar structures were evaluated using the maximal electroshock seizure (MES) test and showed significant protective indices compared to standard drugs like phenytoin and carbamazepine .
Antiviral Activity
There is emerging evidence suggesting that compounds with similar heterocyclic structures exhibit antiviral properties. For example, certain derivatives have shown efficacy against hepatitis viruses, with effective concentrations (EC50) indicating low cytotoxicity while maintaining antiviral activity .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | EC50 Values |
|---|---|---|---|
| This compound | Structure | Anticonvulsant, Antiviral | TBD |
| N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide | Structure | Antiviral | 0.26 μM |
| N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)ethanamide | Structure | Moderate Anticonvulsant | TBD |
Case Studies and Research Findings
- Anticonvulsant Screening : A study conducted on new benzo[d]thiazol derivatives found that certain compounds exhibited promising anticonvulsant activity with ED50 values significantly lower than established medications . The protective indices indicated their potential as lead compounds for further development.
- Antiviral Efficacy : Research on related compounds demonstrated robust antiviral effects against hepatitis A virus strains. These studies utilized various assays to determine the effectiveness and safety profiles of the compounds, revealing low cytotoxicity at therapeutic concentrations .
- Docking Studies : Computational studies have shown that this compound has favorable binding interactions with cyclooxygenase enzymes, suggesting potential anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
